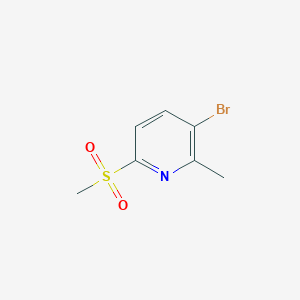

3-Bromo-2-methyl-6-(methylsulfonyl)pyridine

Description

Properties

IUPAC Name |

3-bromo-2-methyl-6-methylsulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-5-6(8)3-4-7(9-5)12(2,10)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASCEOWFAKTDDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)S(=O)(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine (CAS 1104451-37-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document delves into its physicochemical properties, a proposed synthetic pathway, predicted spectroscopic data, reactivity profile, and essential safety information, offering a crucial resource for its application in research and development.

Introduction: A Versatile Pyridine Scaffold

3-Bromo-2-methyl-6-(methylsulfonyl)pyridine belongs to the broad class of functionalized pyridines, which are foundational scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The pyridine ring is a common motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The specific substitution pattern of this compound—a bromine atom, a methyl group, and a methylsulfonyl group—offers a unique combination of steric and electronic properties, making it a valuable intermediate for creating diverse molecular libraries. The electron-withdrawing nature of the methylsulfonyl group and the presence of a bromine atom at a strategic position suggest its utility in a range of chemical transformations, particularly in cross-coupling reactions.

Physicochemical Properties

The fundamental physicochemical properties of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 1104451-37-7 | [2] |

| Molecular Formula | C₇H₈BrNO₂S | [2] |

| Molecular Weight | 250.12 g/mol | [2] |

| Physical Form | White to Yellow Solid | [2] |

| Purity | ≥95% | [2] |

| Storage Temperature | 2-8 °C | [2] |

Chemical Structure

The chemical structure of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine is depicted below, illustrating the arrangement of its key functional groups.

Caption: Chemical structure of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine.

Proposed Synthesis

One possible approach involves the bromination of a suitable 2-methyl-6-(methylthio)pyridine derivative, followed by oxidation of the sulfide to the sulfone. The introduction of the methylsulfonyl group can be achieved through various methods, including the reaction of a corresponding pyridine halide with a sulfinate salt or by direct sulfonation followed by methylation and oxidation.

A more direct, albeit potentially lower-yielding, method could involve the direct bromination of 2-methyl-6-(methylsulfonyl)pyridine. The directing effects of the existing substituents would need to be carefully considered to achieve the desired regioselectivity.

The following diagram illustrates a conceptual synthetic workflow.

Caption: A conceptual workflow for the synthesis of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine.

Spectroscopic Analysis (Predicted)

In the absence of experimentally acquired spectra, the following data has been predicted based on standard spectroscopic principles and computational models. This information can serve as a guide for the characterization of this compound.

5.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electronic effects of the bromine and methylsulfonyl substituents.

-

Aromatic Protons (2H): Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the pyridine ring. The coupling constant would be indicative of their meta-relationship.

-

Pyridine-CH₃ (3H): A singlet in the upfield region (typically δ 2.0-3.0 ppm).

-

Sulfonyl-CH₃ (3H): A singlet slightly downfield from the pyridine methyl group (typically δ 3.0-3.5 ppm) due to the electron-withdrawing effect of the sulfonyl group.

5.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Aromatic Carbons (5C): Signals in the aromatic region (typically δ 120-160 ppm). The carbons attached to the nitrogen, bromine, and sulfonyl group will have characteristic chemical shifts.

-

Pyridine-CH₃ (1C): A signal in the aliphatic region (typically δ 15-25 ppm).

-

Sulfonyl-CH₃ (1C): A signal further downfield in the aliphatic region (typically δ 40-50 ppm).

5.3. Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (250.12 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M+2⁺ peaks in approximately a 1:1 ratio) is expected.

5.4. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C-H stretching (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹.

-

C=C and C=N stretching (aromatic ring): Around 1400-1600 cm⁻¹.

-

S=O stretching (sulfonyl group): Two strong bands around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

-

C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.

Reactivity and Applications in Drug Discovery

3-Bromo-2-methyl-6-(methylsulfonyl)pyridine is a versatile building block for the synthesis of more complex molecules, primarily through reactions involving the bromine and methylsulfonyl groups.

6.1. Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Bromine Atom: The C-Br bond is susceptible to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 3-position of the pyridine ring.

-

Methylsulfonyl Group: The sulfonyl group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to it.[3][4] This group can also be a target for certain chemical modifications.

The interplay of these reactive sites allows for selective and sequential functionalization, making it a valuable tool for building molecular diversity.

6.2. Potential Applications in Drug Discovery

While specific applications of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine are not extensively documented, its structural motifs are present in compounds with known biological activities. The pyridine scaffold is a key component of many drugs, and the sulfonyl group is also a common pharmacophore.

The versatility of this building block allows for its incorporation into a variety of molecular scaffolds to explore structure-activity relationships (SAR) in drug discovery programs. For instance, it can be used to synthesize libraries of compounds for screening against various biological targets, such as kinases, proteases, and G-protein coupled receptors.

The following diagram illustrates the potential role of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine as a versatile building block in the generation of a chemical library for drug discovery.

Caption: Potential synthetic transformations of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine for library synthesis.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for all laboratory chemicals. The following information is based on data for the compound and structurally related molecules.

7.1. Hazard Identification

7.2. Precautionary Measures

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

7.3. First-Aid Measures

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

7.4. Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Special hazards arising from the substance or mixture: Carbon oxides, Nitrogen oxides (NOx), Sulphur oxides, Hydrogen bromide gas.

-

Advice for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

7.5. Handling and Storage

-

Precautions for safe handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8 °C.[2]

7.6. Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

3-Bromo-2-methyl-6-(methylsulfonyl)pyridine is a valuable and versatile building block for chemical synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the development of novel compounds in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its known properties, a proposed synthetic route, predicted spectroscopic data, and essential safety information to support its use in research and development. As with any chemical, it is crucial to handle this compound with care and to consult the relevant safety data sheet before use.

References

Sources

Chemical structure and molecular weight of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine

An In-depth Technical Guide to 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine: Structure, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Pyridine and its derivatives are foundational scaffolds in numerous pharmaceuticals, valued for their ability to modulate solubility, bioavailability, and engage in specific biological interactions.[1][2] This document details the specific chemical structure, molecular weight, and physicochemical properties of the title compound. It further presents a proposed synthetic pathway, explaining the mechanistic rationale behind the procedural choices. Sections on structural characterization, safe handling, and potential applications are included to furnish researchers, scientists, and drug development professionals with the critical information needed to effectively utilize this versatile intermediate in their work.

Core Compound Profile: 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine

3-Bromo-2-methyl-6-(methylsulfonyl)pyridine belongs to the class of functionalized pyridines, which are heterocyclic compounds integral to modern drug discovery.[3] The unique arrangement of a bromine atom, a methyl group, and a methylsulfonyl group on the pyridine ring offers multiple reaction sites and specific steric and electronic properties, making it a valuable intermediate for constructing more complex molecular architectures.[4]

Chemical Structure and Identification

The structural identity of a compound is the cornerstone of its chemical and biological behavior. The key identifiers for 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine are summarized below.

Caption: Chemical structure of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine.

Table 1: Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1104451-37-7 | |

| Molecular Formula | C₇H₈BrNO₂S | |

| Molecular Weight | 250.12 g/mol | |

| IUPAC Name | 3-bromo-2-methyl-6-(methylsulfonyl)pyridine | |

| InChI | 1S/C7H8BrNO2S/c1-5-6(8)3-4-7(9-5)12(2,10)11/h3-4H,1-2H3 |

| InChIKey | QASCEOWFAKTDDI-UHFFFAOYSA-N | |

Physicochemical Properties

The physical properties of the compound are critical for determining appropriate handling, storage, and reaction conditions.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Physical Form | White to Yellow Solid | |

| Purity | ≥95% |

| Storage Temperature | 2-8 °C | |

Proposed Synthesis and Mechanistic Insights

While multiple synthetic routes may exist, a logical and efficient pathway is crucial for laboratory-scale synthesis and potential scale-up. The following section outlines a proposed two-step synthesis starting from a commercially available precursor, 3-bromo-2-methylpyridine. This approach is designed for regiochemical control.

Synthetic Workflow Overview

The proposed synthesis involves the introduction of a methylthio group via nucleophilic aromatic substitution, followed by oxidation to the desired methylsulfonyl group. This sequence is often preferable to direct sulfonation, which can be difficult to control on pyridine rings.

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-2-methyl-6-(methylthio)pyridine

This step utilizes a directed ortho-metalation followed by quenching with an electrophilic sulfur source.

-

Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-2-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, ~1.1 eq) dropwise while maintaining the temperature. The methyl group at the 2-position and the bromine at the 3-position direct the lithiation to the 6-position. Stir the resulting solution for 1-2 hours at -78 °C.

-

Thiolation: Add dimethyl disulfide (CH₃SSCH₃, 1.2 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the intermediate, 3-bromo-2-methyl-6-(methylthio)pyridine.

Step 2: Synthesis of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine

This step involves the oxidation of the sulfide to a sulfone.

-

Preparation: Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).

-

Oxidation: Cool the solution in an ice bath (0 °C). Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) or Oxone® (~2.2 eq) portion-wise.

-

Rationale: Using slightly more than two equivalents of the oxidant ensures the complete conversion of the sulfide to the sulfone, bypassing the sulfoxide intermediate. m-CPBA and Oxone® are effective and common reagents for this transformation.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) if using m-CPBA, or simply dilute with water. Extract the product with DCM (3x).

-

Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) to remove acidic byproducts, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The final product, 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine, can be further purified by recrystallization or column chromatography.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic methods are standard for the characterization of such a molecule.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - A singlet integrating to 3H for the C2-methyl group.- A singlet integrating to 3H for the sulfonyl methyl group.- Two doublets in the aromatic region (approx. 7.5-8.5 ppm), each integrating to 1H, corresponding to the protons at C4 and C5 of the pyridine ring. |

| ¹³C NMR | - Seven distinct signals corresponding to the seven carbon atoms in the molecule. |

| Mass Spec (MS) | - A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, confirming the presence of a single bromine atom. |

| Infrared (IR) | - Strong, characteristic absorption bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group. |

Applications in Research and Development

3-Bromo-2-methyl-6-(methylsulfonyl)pyridine is not an end-product but a valuable intermediate. Its utility lies in its potential for further functionalization.

-

Cross-Coupling Reactions: The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups.

-

Medicinal Chemistry: As a functionalized pyridine, this compound can serve as a starting point for the synthesis of compound libraries for high-throughput screening in drug discovery programs. Pyridine scaffolds are present in drugs targeting a wide range of diseases.[1]

-

Agrochemicals: Related sulfonyl-containing heterocyclic compounds have shown utility in the development of herbicides and pesticides, suggesting potential applications in this field.[5]

Safety and Handling Protocols

Proper handling is essential to ensure laboratory safety. The compound should be handled in accordance with the information provided in its Safety Data Sheet (SDS).

Table 4: GHS Hazard Information

| Category | Code | Description | Source |

|---|---|---|---|

| Signal Word | Warning | ||

| Pictogram | Exclamation Mark | ||

| Hazard Statements | H302 | Harmful if swallowed. | |

| H315 | Causes skin irritation. | ||

| H319 | Causes serious eye irritation. | ||

| H335 | May cause respiratory irritation. | ||

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | ||

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Recommended Safe Handling Workflow

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[8]

-

Dispensing: When weighing or transferring the solid, use anti-static techniques and ensure there are no nearby ignition sources.[6]

-

Spill Response: In case of a spill, cordon off the area. For a small spill, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8 °C.

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: 5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one. Retrieved February 24, 2026, from [Link]

-

PubChemLite. (n.d.). 3-bromo-2-(methylsulfonyl)pyridine (C6H6BrNO2S). Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-2-methylpyridine. Retrieved February 24, 2026, from [Link]

- Google Patents. (n.d.). CN107652246B - Preparation method of 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydroisoxazole.

-

PubChemLite. (n.d.). 6-bromo-3-methyl-2-(methylsulfonyl)pyridine (C7H8BrNO2S). Retrieved February 24, 2026, from [Link]

-

SpectraBase. (n.d.). 3-BROMO-6-METHYLPYRIDAZINE. Retrieved February 24, 2026, from [Link]

-

IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved February 24, 2026, from [Link]

-

Chemical & Pharmaceutical Bulletin. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Retrieved February 24, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Heterocyclic Intermediates in Modern Drug Discovery. Retrieved February 24, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. Retrieved February 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. CN107652246B - Preparation method of 3- [ 3-bromo-2-methyl-6- (methylsulfonyl) phenyl ] -4, 5-dihydro isoxazole - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

2-methyl-6-methylsulfonyl-3-bromopyridine safety data sheet (SDS)

Technical Handling & Safety Whitepaper: 2-Methyl-6-methylsulfonyl-3-bromopyridine

Executive Summary & Chemical Identity

2-Methyl-6-methylsulfonyl-3-bromopyridine is a highly functionalized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its structure features three distinct reactive handles—a bromine atom for cross-coupling, a methyl group susceptible to lateral lithiation, and a methylsulfonyl moiety acting as a strong electron-withdrawing group (EWG).[1]

This guide transcends the standard Safety Data Sheet (SDS) by integrating safety protocols with reaction optimization strategies, ensuring researchers maximize yield while mitigating specific chemical hazards.

Chemical Constants Table

| Property | Data |

| IUPAC Name | 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine |

| CAS Number | 1104451-37-7 |

| Molecular Formula | |

| Molecular Weight | 250.11 g/mol |

| Physical State | White to off-white solid |

| Melting Point | 108–112 °C (Typical range) |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

| Storage Condition | 2–8 °C (Refrigerate), Inert Atmosphere (Argon/Nitrogen) |

Hazard Assessment & Toxicology (GHS Standards)

While classified generally as an irritant, the presence of the sulfone and halogenated pyridine ring dictates specific toxicological precautions.[1]

Signal Word: WARNING

| Hazard Class | Code | Description | Mechanism of Action |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | Pyridine derivatives can disrupt neurological function; sulfones may metabolize to reactive intermediates.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4][5][6] | Lipophilic nature allows dermal penetration; halogenated heterocycles are contact irritants.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4][5] | Direct mucosal damage upon contact with dust or vapors.[1] |

| STOT - Single Exp. | H335 | May cause respiratory irritation.[1][3][6] | Inhalation of dust triggers bronchial inflammation.[1] |

Critical Safety Note: Unlike simple pyridines, the methylsulfonyl group significantly increases the electrophilicity of the ring.[1] This implies that upon skin contact, the compound may act as a hapten, potentially leading to sensitization over repeated exposures.[1] Double-gloving (Nitrile over Latex) is recommended for scale-up operations (>5g).[1]

Strategic Reactivity & Handling Guide

This section outlines how to leverage the molecule's structure for synthesis while maintaining safety.

Reactivity Profile

The molecule contains three orthogonal reactive sites:[1]

-

C3-Bromine: Excellent partner for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

C2-Methyl: The protons are acidic (

) due to the electron-deficient pyridine ring.[1] Can be deprotonated by LDA or n-BuLi for lateral functionalization.[1] -

C6-Methylsulfonyl: A potent activating group.[1] It directs nucleophiles to the ring and can facilitate

reactions if displaced (though less common than displacing halogens), or simply activate the C4/C5 positions.[1]

Visual 1: Reactivity & Hazard Map

This diagram maps the chemical structure to specific reaction risks and opportunities.[1]

Caption: Structural decomposition linking functional groups to synthetic utility and associated safety risks.[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: Safe Handling in Cross-Coupling Reactions

Context: Suzuki Coupling to install an aryl group at C3.

Pre-Requisites:

-

Engineering Controls: Fume hood with face velocity >100 fpm.

-

PPE: Nitrile gloves (0.11 mm min), safety glasses with side shields, lab coat.[1]

Step-by-Step Methodology:

-

Weighing: Weigh the solid in a tared vial inside the fume hood. Avoid using an analytical balance in the open lab to prevent dust inhalation.[1]

-

Solvent Choice: Dissolve in 1,4-dioxane or DME.[1] Note: The sulfone group improves solubility in polar aprotic solvents.[1]

-

Degassing: Sparge the solvent with Argon for 15 minutes. Oxygen is detrimental to the Pd-catalyst and can lead to homo-coupling byproducts.[1]

-

Addition: Add base (

or -

Catalyst: Add

(or similar) last.[1] -

Thermal Control: Heat to 80-100°C.

-

Safety Check: Ensure the reaction vessel is equipped with a reflux condenser and an inert gas balloon (or manifold) to prevent solvent escape and pressure buildup.[1]

-

-

Quench: Cool to RT before opening. Filter through Celite to remove Pd residues (treat Celite waste as heavy metal hazard).[1]

Protocol B: Emergency Spill Response

Context: Spillage of >500mg solid powder on the benchtop.

-

Evacuate & Ventilate: Alert nearby personnel. Do not inhale dust.[1][2][3][4][5][6]

-

PPE Upgrade: Don a P95 or N95 particulate respirator if dust is visible in the air.[1]

-

Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation.[1]

-

Cleanup: Wipe up the material.[1] Place waste in a sealed bag labeled "Hazardous Solid Waste - Halogenated/Sulfur Organic."

-

Decontamination: Wash the surface with 10% soap solution, followed by water.[1]

Storage & Stability Decision Tree

Proper storage is critical to prevent hydrolysis or degradation of the sulfone moiety over time.[1]

Visual 2: Storage Logic Flow

This workflow dictates the storage conditions based on usage frequency.[1]

Caption: Decision matrix for preserving compound integrity based on usage timeline.

Waste Disposal & Environmental Compliance

-

Halogenated Waste: Due to the bromine atom, this compound must be disposed of in the Halogenated Organic Waste stream.[1] Do not mix with non-halogenated solvents if your facility separates them (cost implication).[1]

-

Sulfur Content: Ensure the waste manifest notes "Organic Sulfur Compounds" as incineration of sulfur-rich compounds requires scrubbers for

emissions.[1] -

Aquatic Toxicity: Prevent entry into drains.[1][4][6] Halogenated pyridines can be persistent in aquatic environments.[1]

References

-

Sigma-Aldrich (Merck). 3-BROMO-2-METHYL-6-(METHYLSULFONYL)PYRIDINE Product Page & Safety Information. Retrieved from [1]

-

PubChem. Compound Summary for 3-Bromo-2-methylpyridine (Structural Analog for Reactivity Data). Retrieved from [1]

-

Fluorochem. Safety Data Sheet: 3-Bromo-2-(methylsulfonyl)pyridine (Analogous Hazard Data). Retrieved from [1]

-

ECHEMI. Chemical Properties of Halogenated Pyridines. Retrieved from [1]

Sources

Solubility of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine (CAS: 1104451-37-7). As a critical intermediate in the synthesis of PI3K inhibitors and agrochemicals (e.g., Topramezone analogs), understanding its solvation thermodynamics is essential for optimizing reaction yields and purification processes.

This document synthesizes physicochemical properties with practical solvent selection strategies, offering a self-validating protocol for solubility determination and recrystallization.

Physicochemical Profile & Structural Analysis[1]

To predict solubility behavior accurately, we must first deconstruct the molecule’s functional groups and their interaction potential with solvent systems.

| Property | Value / Description | Mechanistic Implication |

| CAS Number | 1104451-37-7 | Unique Identifier |

| Molecular Formula | Heteroaromatic Sulfone | |

| Molecular Weight | 250.11 g/mol | Small molecule, favorable kinetics |

| Physical State | White to Yellow Solid | Crystalline lattice requires energy to break |

| Predicted LogP | ~1.6 - 1.9 | Moderately Lipophilic; partitions into organic phase |

| H-Bond Donors | 0 | No -OH or -NH groups to donate protons |

| H-Bond Acceptors | 3 (Sulfonyl oxygens, Pyridine N) | Strong interaction with protic solvents |

Solvation Mechanics

The solubility of this compound is governed by the competition between its crystal lattice energy (stabilized by

-

The Sulfonyl Group (

): A strong electron-withdrawing group (EWG) that creates a significant dipole. This makes the molecule soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in polar protic solvents (Alcohols). -

The Pyridine Core: Provides aromatic character, ensuring solubility in chlorinated solvents (DCM) and aromatic hydrocarbons (Toluene).

-

The Bromo & Methyl Substituents: Increase lipophilicity, preventing high water solubility but allowing solubility in esters (Ethyl Acetate).

Solubility Landscape

The following classification is based on experimental precedents for sulfonyl-pyridine analogs and thermodynamic compatibility (Hansen Solubility Parameters).

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary extraction solvent; standard reaction medium. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Preferred for |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate to High | Excellent for crystallization and silica column elution. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Temp. Dependent) | Ideal for recrystallization (solubility increases sharply with T). |

| Ethers | THF, 1,4-Dioxane, MTBE | Moderate to High | Common reaction solvents for coupling (e.g., Suzuki). |

| Alkanes | Hexane, Heptane, Pentane | Poor (<1 mg/mL) | Used as anti-solvents to induce precipitation. |

| Water | Water (Neutral pH) | Very Poor | The sulfonyl group reduces pyridine basicity, limiting protonation at neutral pH. |

Thermodynamic Visualization

The following diagram illustrates the logical flow for selecting a solvent based on the intended process (Reaction vs. Purification).

Figure 1: Decision matrix for solvent selection based on process requirements.

Experimental Protocols

Protocol A: Quantitative Solubility Determination

Objective: Determine the saturation concentration (

Reagents:

-

Test Compound (Purity >98%)

-

HPLC Grade Solvents (MeOH, MeCN, Water)

-

0.45 µm PTFE Syringe Filters

Workflow:

-

Preparation: Add excess solid (~50 mg) to a glass vial containing 1.0 mL of the target solvent.

-

Equilibration: Agitate the vial at the target temperature (e.g., 25°C) for 24 hours using an orbital shaker (200 rpm).

-

Checkpoint: Ensure solid is still visible. If fully dissolved, add more solid until saturation is visually confirmed.[1]

-

-

Filtration: Allow the suspension to settle for 1 hour. Withdraw the supernatant and filter through a 0.45 µm PTFE filter (pre-saturated with solvent to prevent adsorption losses).

-

Dilution & Analysis: Dilute the filtrate 100-fold with Mobile Phase (e.g., 50:50 MeCN:Water). Analyze via HPLC-UV (254 nm).

-

Calculation:

Protocol B: Recrystallization Strategy

Objective: Purify the compound from crude reaction mixtures. Principle: Exploiting the steep solubility curve in alcohols or using an anti-solvent method.

Method 1: Single Solvent (Ethanol)

-

Place 1.0 g of crude solid in a flask equipped with a reflux condenser.

-

Add Ethanol (absolute) in small portions (2 mL at a time) while heating to reflux (78°C).

-

Continue addition until the solid just dissolves.

-

Optional: Add activated carbon (5 wt%), reflux for 5 mins, and filter hot through Celite if colored impurities persist.

-

Allow the solution to cool slowly to room temperature, then to 0°C in an ice bath.

-

Filter the white crystalline precipitate and wash with cold Ethanol.

Method 2: Solvent/Anti-Solvent (EtOAc/Hexane)

-

Dissolve the crude material in the minimum amount of warm Ethyl Acetate (EtOAc).

-

Add Hexane dropwise to the warm solution until persistent turbidity (cloudiness) is observed.[2]

-

Add a few drops of EtOAc to clear the solution.

-

Cool slowly to induce crystallization.

Applications in Synthesis

The solubility profile directly impacts synthetic utility, particularly in Nucleophilic Aromatic Substitution (

Reactivity

The C6-methylsulfonyl group is an excellent leaving group.

-

Reaction: Displacement of

by amines or alkoxides. -

Solvent Choice: DMSO or DMF are preferred.

-

Reasoning: These polar aprotic solvents solvate the cationic counterion of the nucleophile, leaving the anionic nucleophile "naked" and more reactive, while dissolving the sulfone substrate effectively.

-

Suzuki-Miyaura Coupling

The C3-Bromo group allows for carbon-carbon bond formation.

-

Reaction: Coupling with boronic acids.

-

Solvent Choice: 1,4-Dioxane/Water or Toluene/Water .

-

Reasoning: The substrate dissolves well in Dioxane or Toluene. The biphasic system (with water) dissolves the inorganic base (

), facilitating the transmetallation cycle.

-

Figure 2: Synthetic pathways and their associated solvent systems.

References

-

Sigma-Aldrich. 3-BROMO-2-METHYL-6-(METHYLSULFONYL)PYRIDINE Product Detail. Retrieved from

-

Fluorochem. 3-Bromo-2-(methylsulfonyl)pyridine Safety and Properties. Retrieved from

-

PubChem. 3-Bromo-2-methylpyridine (Analog) Physicochemical Data. National Library of Medicine. Retrieved from

-

ChemicalBook. Synthesis of Topramezone Intermediates. Retrieved from

-

ResearchGate. Calculated Log P Values for Sulfonyl Pyridines. Retrieved from

Sources

The 2-Methyl-6-(methylsulfonyl)pyridine Core: A Bifunctional Linchpin for Heterocyclic Scaffold Construction

Topic: Drug discovery scaffolds using 2-methyl-6-(methylsulfonyl)pyridine core Content Type: In-depth technical guide.

Executive Summary

In the architecture of modern drug discovery, "privileged structures" are scaffolds that frequently yield biologically active ligands across diverse target families. The 2-methyl-6-(methylsulfonyl)pyridine core (CAS 17075-14-8) represents a high-value "linchpin" intermediate rather than a static endpoint. Its utility stems from its bifunctional electronic character : the molecule possesses a highly electrophilic site at C6 (activated by the sulfone) and a latent nucleophilic site at C2 (the acidic methyl group).

This guide details the strategic application of this core in medicinal chemistry, focusing on its role in generating 2,6-disubstituted pyridine libraries, fused bicyclic systems (e.g., imidazo[1,2-a]pyridines), and styryl-pyridine therapeutics.

Chemical Architecture & Strategic Value

The "Janus" Reactivity Profile

The power of this core lies in its orthogonal reactivity. It allows for sequential functionalization without the need for protecting groups, driven by the electronic push-pull of the pyridine ring.

| Feature | Position | Electronic Nature | Reactivity Mode | Key Transformation |

| Methylsulfonyl Group | C6 | Strong EWG ( | Electrophile | Nucleophilic Aromatic Substitution ( |

| Methyl Group | C2 | Weak EDG (Inductive) | Latent Nucleophile | Deprotonation ( |

| Pyridine Nitrogen | N1 | Basic / H-bond Acceptor | Director | Directs Ortho-lithiation; Protonation activates |

Why Sulfone over Halogen?

While 2-halo-6-methylpyridines are common, the 2-methylsulfonyl analog offers distinct advantages in SAR (Structure-Activity Relationship) exploration:

-

Enhanced Electrophilicity: The sulfonyl group is a superior leaving group compared to chloride or bromide in

reactions, particularly with "hard" nucleophiles (amines, alkoxides). -

Orthogonality: It allows for chemoselective functionalization. If a bromine is present elsewhere on the ring (e.g., position 3 or 4), the sulfone at C6 can be displaced selectively without affecting the halogen, which is reserved for subsequent metal-catalyzed coupling (Suzuki/Buchwald).

-

Crystallinity & Handling: Sulfones are often crystalline solids, simplifying purification compared to their sometimes volatile or oily halide precursors.

Synthetic Workflows & Logic

The following DOT diagram visualizes the divergent synthetic pathways accessible from this single core.

Caption: Divergent synthesis map showing the transformation of the core into three distinct therapeutic scaffold classes: Amino-pyridines, Fused Bicycles, and Styryl-derivatives.

Detailed Experimental Protocols

Synthesis of the Core (Sulfide Oxidation)

Context: While commercially available, in-house synthesis ensures fresh reagents, as sulfones can be hygroscopic. The precursor is 2-methyl-6-(methylthio)pyridine.

Protocol:

-

Dissolution: Dissolve 2-methyl-6-(methylthio)pyridine (1.0 eq) in DCM (0.2 M).

-

Oxidation: Cool to 0°C. Add m-CPBA (2.2 eq) portion-wise to control exotherm.

-

Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (The sulfone is significantly more polar than the sulfide).

-

Workup: Quench with saturated aqueous

(to destroy excess peroxide) followed by saturated -

Purification: Recrystallize from EtOAc/Hexanes if necessary.

-

Checkpoint: Ensure complete oxidation. The intermediate sulfoxide is a common impurity if stoichiometry is insufficient.

-

Workflow A: Displacement (Library Generation)

Application: Synthesis of 2-amino-6-methylpyridine derivatives (common in kinase inhibitors).

Protocol:

-

Setup: In a pressure vial, combine 2-methyl-6-(methylsulfonyl)pyridine (1.0 eq) with the desired amine (1.2–2.0 eq).

-

Solvent: Use anhydrous DMSO or NMP (0.5 M). For volatile amines, use dioxane.

-

Base: Add

or DIPEA (2.0 eq). -

Conditions: Heat to 100–120°C for 12–16 hours.

-

Note: The sulfone is a "hard" leaving group; the reaction is sensitive to steric hindrance in the nucleophile.

-

-

Isolation: Pour into water. If the product precipitates, filter. If not, extract with EtOAc.

-

Validation: The disappearance of the sulfone methyl singlet (

ppm in

-

Workflow B: Methyl Group Functionalization (Styryl Synthesis)

Application: Synthesis of anticancer agents (e.g., ON01910 analogs) targeting the cell cycle.

Protocol:

-

Reagents: Combine 2-methyl-6-(methylsulfonyl)pyridine (1.0 eq) and the aromatic aldehyde (1.0 eq).

-

Solvent/Catalyst: Acetic anhydride (

) serves as both solvent and dehydrating agent. -

Conditions: Reflux (140°C) for 12–24 hours.

-

Mechanism: An acid-catalyzed aldol-type condensation followed by dehydration.

-

Purification: The product often precipitates upon cooling or addition of ethanol.

Therapeutic Case Studies

Bromodomain (BET) Inhibitors

In the development of BET inhibitors, the 2-methyl-6-substituted pyridine motif is crucial.

-

Mechanism: The sulfone is displaced by hydrazine.

-

Cyclization: The resulting hydrazine reacts with ketones to form triazolopyridines or imidazopyridines .

-

Outcome: These fused systems mimic the acetyl-lysine recognition motif of histones.

-

Reference: See WO2015058160A1 for the use of sulfone displacement in generating bromodomain inhibitor scaffolds.

mGluR5 Antagonists (MPEP Analogs)

2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a classic mGluR5 antagonist.[3]

-

Role of Core: While MPEP uses an alkyne, "linker-less" analogs have been synthesized using the 2-methyl-6-sulfonyl core as a precursor to introduce aryl ethers or amines at the 6-position, exploring the hydrophobic pocket of the receptor.

-

Advantage: The sulfone route avoids the use of Sonogashira coupling conditions (Pd/Cu), removing trace metal impurities which can interfere with CNS assays.

Anticancer Styryl-Sulfones

Compounds derived from the condensation of benzaldehydes with the C2-methyl group of this core have shown potent cytotoxicity.

-

Mechanism: These compounds act as "molecular glues" or tubulin destabilizers.

-

Structure: The sulfone group at C6 remains intact in these specific analogs, acting as a hydrogen bond acceptor to anchor the molecule in the tubulin binding site.

References

- Synthesis and Reactivity of Sulfonylpyridines Title: Reactivity of the Methyl Group in Alkylpyridines: An In-depth Technical Guide Source: BenchChem

-

Bromodomain Inhibitor Synthesis (P

-

Title: Bromodomain inhibitors (WO2015058160A1)[4]

- Source: Google P

- URL

-

-

Anticancer Styryl-Pyridine Deriv

- Title: Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)

- Source: PubMed / Journal of Medicinal Chemistry

-

URL:[Link]

-

Physical Properties & Safety D

Sources

- 1. 2-[(Methylsulfanyl)methyl]pyridine | 3145-77-5 | Benchchem [benchchem.com]

- 2. AU2008317057B8 - Bicyclic Heterocycle Derivatives and their use as modulators of the activity of GPR119 - Google Patents [patents.google.com]

- 3. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]

- 4. WO2015058160A1 - Bromodomain inhibitors - Google Patents [patents.google.com]

- 5. 2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine | C14H15NO2S | CID 501240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(Methylsulfonyl)pyridine | C6H7NO2S | CID 98667 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki-Miyaura cross-coupling conditions for 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine

Executive Summary

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine (CAS: 1209459-95-9) as the electrophilic partner.

This substrate presents a unique "push-pull" challenge:

-

Steric Hindrance: The ortho-methyl group at C2 sterically impedes the palladium center during oxidative addition and transmetallation.

-

Electronic Activation: The C6-methylsulfonyl (

) group is a strong electron-withdrawing group (EWG), significantly reducing the electron density of the pyridine ring. While this facilitates oxidative addition, it simultaneously increases the risk of side reactions such as nucleophilic aromatic substitution (

This guide provides two distinct protocols: a Standard Protocol for cost-effective synthesis with robust partners, and an Advanced Protocol utilizing Buchwald precatalysts for sterically demanding or unstable boronic acids.

Substrate Analysis & Chemoselectivity

Before initiating wet chemistry, it is critical to understand the electronic and steric landscape of the substrate.

| Feature | Chemical Implication | Operational Adjustment |

| 3-Bromo (C3) | Primary reaction site. Bond dissociation energy is lowered by the electron-deficient ring. | Oxidative addition is fast; catalyst loading can often be lowered (<2 mol%). |

| 2-Methyl (C2) | Creates steric bulk proximal to the C-Br bond. | Requires ligands with high steric demand (e.g., SPhos, XPhos) or large bite angles (dppf) to enforce reductive elimination. |

| 6-Methylsulfonyl | Strong EWG ( | Avoid strong alkoxide bases (e.g., |

| Pyridine Nitrogen | Potential Lewis base for catalyst poisoning. | The 2-Methyl group and 6-Sulfone reduce N-coordination capability, minimizing catalyst deactivation compared to unsubstituted pyridines. |

Methodology Development

Ligand Selection

-

Standard: dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle of dppf facilitates the reductive elimination step, which is often the turnover-limiting step for sterically hindered substrates.

-

Advanced: XPhos or SPhos .[1] These dialkylbiaryl phosphine ligands form monoligated Pd(0) species. The bulk prevents dimerization and promotes oxidative addition, while the specific architecture creates a pocket that accommodates the ortho-methyl group during transmetallation.

Base & Solvent System

-

Base: Potassium Phosphate Tribasic (

) is preferred over carbonates for hindered substrates due to higher solubility in aqueous mixtures and appropriate basicity ( -

Solvent: 1,4-Dioxane/Water (4:[1][2][3]1) is the "Gold Standard." The water component is strictly required to dissolve the inorganic base and activate the boronic acid (formation of the hydroxyboronate species).

Experimental Protocols

Protocol A: Standard Conditions (Cost-Effective)

Best for: Coupling with simple aryl boronic acids (phenyl, tolyl, electron-rich aromatics).

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst:

(3–5 mol%) -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane /

(4:1 v/v)[1][2][3] -

Concentration: 0.1 M – 0.2 M

Step-by-Step Procedure:

-

Charge Solids: To a reaction vial equipped with a stir bar, add the 3-bromo-pyridine substrate, aryl boronic acid, and base.

-

Degas Solvent: In a separate vessel, sparge the Dioxane/Water mixture with Nitrogen or Argon for 15 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Add Solvent: Transfer the degassed solvent to the reaction vial via syringe.

-

Add Catalyst: Add the Pd catalyst quickly under a stream of inert gas. Cap the vial immediately.

-

Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by LCMS.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

, filter, and concentrate.

Protocol B: High-Performance Conditions (Steric/Challenging)

Best for: Coupling with heteroaryl boronic acids, ortho-substituted partners, or if Protocol A fails.

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.5 equiv

-

Catalyst: XPhos Pd G3 (2–3 mol%) (CAS: 1445085-55-1)

-

Base:

(3.0 equiv) -

Solvent: THF /

(10:1) or Toluene / -

Temperature: 60 °C – 80 °C

Step-by-Step Procedure:

-

Charge Solids: Add substrate, boronic acid,

, and XPhos Pd G3 precatalyst to the vial. -

Inert Atmosphere: Seal the vial and evacuate/backfill with Argon (

). -

Add Solvent: Add degassed THF/Water via syringe.

-

Reaction: Heat at 60 °C . The G3 precatalyst activates rapidly; conversion is often complete within 1–2 hours.

-

Why Lower Temp? XPhos is highly active. Lower temperatures prevent protodeboronation of unstable heteroaryl boronic acids.

-

Visualization & Workflows

Figure 1: Experimental Workflow Logic

Caption: Step-by-step workflow for the Suzuki coupling of 3-bromo-2-methyl-6-(methylsulfonyl)pyridine.

Figure 2: Mechanistic Cycle & Steric Considerations

Caption: Catalytic cycle highlighting the oxidative addition (fast) and transmetallation (sterically sensitive).

Troubleshooting Guide

| Observation (LCMS) | Root Cause | Corrective Action |

| Starting Material Remaining | Catalyst deactivation or failed oxidative addition. | Switch to XPhos Pd G3 . Ensure inert atmosphere is rigorous. |

| Protodeboronation (Ar-H) | Boronic acid instability in base/heat. | Lower temp to 60°C. Switch base to |

| Homocoupling (Ar-Ar) | Oxygen presence or slow transmetallation. | Degas solvents longer. Increase catalyst loading. |

| Sulfone Displacement ( | Base is too nucleophilic. | CRITICAL: Do not use hydroxides or alkoxides. Stick to Carbonates or Phosphates. |

| Des-bromo Product (Ar-H) | Use anhydrous solvents (if solubility permits) or switch to dioxane. |

References

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[5] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[5][6] Angewandte Chemie International Edition, 45(21), 3484–3488. Link

-

BenchChem. (2025).[1][6] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Link(Note: General reference for 3-bromo-2-methylpyridine reactivity).

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

-

Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.[1][2][3][4][5][6][7][8][9] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]

- 8. jocpr.com [jocpr.com]

- 9. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Note: Strategic Utilization of Methylsulfonyl Moieties in Pyridine Functionalization

Executive Summary

This guide details the strategic application of the methylsulfonyl (

Mechanistic Rationale & Reactivity Profile[1]

Why Methylsulfonyl?

In

-

Strong Inductive Effect (

): The sulfone is a potent electron-withdrawing group (EWG), significantly lowering the LUMO energy of the pyridine ring and making the carbon center highly electrophilic. -

Leaving Group Ability (Nucleofugality): The methanesulfinate anion (

) is a stable, resonance-delocalized leaving group.

Reactivity Order (General):

Note: While Fluorine is often kinetically faster due to the high electronegativity stabilizing the transition state, the sulfone offers synthetic versatility as it can be generated late-stage from a sulfide, allowing for "masking" of the position.

Regioselectivity Rules

For pyridines,

-

C2/C4 Attack: The negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative Nitrogen atom (stabilizing).

-

C3 Attack: The negative charge remains on carbon atoms (destabilizing), making C3 displacement extremely difficult without additional activating groups (e.g.,

).

Pathway Visualization

The following diagram illustrates the kinetic pathway and the critical resonance stabilization at the C2 position.

Experimental Protocols

Phase 1: Precursor Synthesis (Sulfide Oxidation)

The methylsulfonyl pyridine is rarely bought; it is synthesized from the corresponding methylthio (

Reagent Choice:

- -CPBA (meta-Chloroperoxybenzoic acid): Preferred for small-to-mid scale. Soluble in DCM.

-

Oxone (Potassium peroxymonosulfate): Preferred for aqueous-compatible substrates or large scale, but can cause hydrolysis if the ring is highly activated.

Protocol A: Oxidation via

-CPBA

Objective: Convert 2-(methylthio)pyridine to 2-(methylsulfonyl)pyridine.

-

Setup: Dissolve 2-(methylthio)pyridine (1.0 equiv) in Dichloromethane (DCM) [0.2 M concentration]. Cool to

in an ice bath. -

Addition: Slowly add

-CPBA (2.5 equiv) portion-wise over 15 minutes. Caution: Exothermic. -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Sulfones are much more polar than sulfides).

-

Workup:

-

Dilute with DCM.

-

Wash with saturated

(to quench excess peroxide). -

Wash with saturated

(to remove -

Dry organic layer over

and concentrate.[3]

-

-

Purification: Usually yields a white solid. If necessary, recrystallize from EtOH/Hexanes or flash chromatography.

Phase 2: Nucleophilic Displacement ( )

This protocol focuses on amine nucleophiles, the most common application in medicinal chemistry.

Protocol B: General Displacement with Amines

Objective: Displacement of

Materials:

-

Substrate: 2-(methylsulfonyl)pyridine derivative.[3]

-

Nucleophile: 1.2 – 2.0 equiv of Amine.[4]

-

Base: DIPEA (N,N-Diisopropylethylamine) or

(2.0 equiv). -

Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[5] Note: THF or Dioxane can be used for very reactive substrates.

Step-by-Step Procedure:

-

Preparation: In a reaction vial, dissolve the sulfone substrate (1.0 equiv) in anhydrous DMSO [0.5 M].

-

Reagents: Add the Base (2.0 equiv) followed by the Amine (1.2–1.5 equiv).

-

Reaction:

-

Highly Activated (e.g., Nitropyridines): Stir at RT for 1–2 hours.

-

Standard Pyridines: Heat to

. Monitor by LCMS.[4] -

Deactivated Pyridines: Heat to

(Microwave irradiation is highly effective here).

-

-

Workup (Aqueous):

-

Pour reaction mixture into water (5x reaction volume).

-

Extract with EtOAc (

).[6] -

Critical Step: The byproduct (sodium methanesulfinate) is water-soluble and stays in the aqueous phase, simplifying purification.

-

-

Purification: Concentrate organic layer. Flash chromatography (Hex/EtOAc) or recrystallization.

Optimization & Data Analysis

Comparative Leaving Group Ability

The following table summarizes the relative reaction rates of leaving groups at the pyridine C2-position under standard conditions (

| Leaving Group (LG) | Relative Rate ( | Advantages | Disadvantages |

| ~150–300 | Fastest kinetics (Element Effect). | Hard to introduce late-stage; expensive precursors. | |

| 100 (Reference) | Excellent balance of reactivity & stability. | Requires oxidation step; sulfinate byproduct. | |

| ~1–5 | Cheap; commercially available. | Slow; often requires high heat ( | |

| < 0.01 | Stable to many conditions. | Poor LG; requires activation (oxidation) to react. | |

| < 0.001 | Very stable. | Generally unreactive without acid catalysis. |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Hydrolysis (OH product) | Wet solvent or hydroxide presence. | Use anhydrous DMSO/DMF. Avoid strong hydroxide bases; use DIPEA or |

| Incomplete Oxidation | Sulfoxide ( | Sulfoxides are poorer LGs than sulfones. Ensure 2.5+ equiv of oxidant and check LCMS for M+16 vs M+32 mass. |

| Regioselectivity Loss | Substrate has multiple LGs (e.g., Cl and | At low temps, |

Workflow Visualization

The synthesis of the "masked" electrophile followed by activation and displacement.

References

-

Teague, S. J. (2008).[7] Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group.[7] The Journal of Organic Chemistry, 73(24), 9765–9766.

-

Organic Syntheses. (2024). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Organic Syntheses, 101, 395-409.[8]

-

ResearchGate. (2012). Discussion: How can I replace aromatic attached SMe group with amines? (Detailed community protocols on oxidation/displacement).

-

Barbero, N., et al. (2012). Nucleophilic substitution on 2-chloro- and 2-methylsulfonyl-pyrimidines: A comparative study. Tetrahedron Letters. (Generalized reference for Sulfone vs Halogen reactivity).

-

BenchChem. (2025).[2] Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines (Comparative data for leaving groups).

Sources

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

- 7. Synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

Application Note: Precision Synthesis of 2,3,6-Trisubstituted Pyridines via Brominated Vinyl Sulfone Annulation

Here is a detailed Application Note and Protocol for the synthesis of 2,3,6-trisubstituted pyridine derivatives using brominated sulfones.

Executive Summary

The regioselective synthesis of 2,3,6-trisubstituted pyridines remains a critical challenge in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands. Traditional methods (e.g., Hantzsch synthesis) often suffer from symmetry constraints or harsh oxidative conditions. This guide details a robust, modular protocol utilizing

Scientific Background & Mechanism[1][2][3][4][5][6][7][8]

The Challenge of Regiocontrol

Constructing pyridine cores with distinct substituents at the 2, 3, and 6 positions is synthetically demanding.

-

Classical Condensations: Often yield symmetric 2,6-disubstituted products.

-

Cross-Coupling (Suzuki/Stille): Requires pre-functionalized pyridine scaffolds, which can be expensive and unstable.

The Brominated Sulfone Solution

Brominated vinyl sulfones (specifically

-

The

-Carbon: Activated by the electron-withdrawing sulfonyl group and the leaving group ability of bromine (Addition-Elimination). -

The

-Carbon: Becomes electrophilic after the initial Michael addition, facilitating ring closure.

Reaction Pathway

The synthesis proceeds via a cascade sequence involving an initial intermolecular Michael addition-elimination followed by an intramolecular cyclocondensation.

Mechanism:

-

Nucleophilic Attack: The

-carbon of the enamine attacks the -

Elimination: Loss of HBr generates a conjugated dienamine-sulfone intermediate.

-

Cyclization: The enamine nitrogen attacks the carbonyl (or iminium) carbon.

-

Aromatization: Dehydration/oxidation yields the pyridine core.

Figure 1: Mechanistic pathway for the [3+3] annulation of enamines and brominated vinyl sulfones.

Experimental Protocol

Materials & Reagents[9][10]

-

Precursor:

-2-bromo-1-tosyl-1-alkene (Synthesized via halosulfonylation of alkynes). -

Nucleophile: Morpholine or Pyrrolidine enamine of the corresponding ketone (e.g., acetophenone enamine).

-

Solvent: 1,4-Dioxane (Anhydrous).

-

Base: Triethylamine (

) or -

Additives: Molecular Sieves (4Å) to promote dehydration.

Step-by-Step Methodology

Phase 1: Preparation of

-Bromovinyl Sulfone

Note: If not commercially available, synthesize as follows:

-

Dissolve the terminal alkyne (1.0 equiv) in DCM.

-

Add Sodium p-toluenesulfinate (1.2 equiv) and NBS (1.2 equiv).

-

Stir at room temperature for 4–6 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 4:1). The product appears as a distinct spot with higher

than the sulfinate. -

Workup: Wash with water, dry over

, and concentrate. Recrystallize from ethanol.

Phase 2: Pyridine Annulation (The Core Reaction)

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon.

-

Charging: Add the Enamine (1.2 mmol) and

-Bromovinyl Sulfone (1.0 mmol) to the flask. -

Solvent: Add anhydrous 1,4-Dioxane (5 mL).

-

Base Addition: Add

(1.5 mmol) dropwise via syringe. -

Reaction: Heat the mixture to 90°C for 8–12 hours.

-

Observation: The solution typically darkens from yellow to orange/brown as the conjugated system forms.

-

-

Monitoring: Check LC-MS for the mass of the intermediate dihydropyridine (

) and the final pyridine ( -

Oxidation (If required): If dihydropyridine persists, add DDQ (1.1 equiv) and stir at RT for 1 hour to force aromatization.

Phase 3: Purification & Isolation

-

Quench: Cool to room temperature and dilute with EtOAc (20 mL).

-

Wash: Wash with saturated

(2 x 10 mL) and Brine (1 x 10 mL). -

Drying: Dry organic layer over

, filter, and concentrate in vacuo. -

Chromatography: Purify via Flash Column Chromatography on Silica Gel.

-

Gradient: 0%

20% EtOAc in Hexanes. -

Target: The 2,3,6-trisubstituted pyridine usually elutes after the unreacted sulfone but before the enamine degradation products.

-

Data Analysis & Validation

The following table summarizes expected chemical shifts for a representative product: 2-phenyl-3-tosyl-6-methylpyridine .

| Nucleus | Signal ( | Multiplicity | Assignment |

| 1H NMR | 2.45 | Singlet (3H) | |

| 1H NMR | 2.65 | Singlet (3H) | |

| 1H NMR | 7.30 - 7.50 | Multiplet | Aromatic (Phenyl + Tos) |

| 1H NMR | 7.95 | Doublet (J=8.0 Hz) | C-5 Pyridine H |

| 1H NMR | 8.25 | Doublet (J=8.0 Hz) | C-4 Pyridine H |

| 13C NMR | ~158.0 | Quaternary | C-2 (Pyridine) |

| 13C NMR | ~135.0 | Quaternary | C-3 (Pyridine-SO2R) |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of trisubstituted pyridines from brominated sulfones.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Enamine | Ensure anhydrous conditions; use molecular sieves. |

| Incomplete Cyclization | Steric hindrance at | Increase temperature to 110°C (use Toluene instead of Dioxane). |

| Dihydropyridine Contamination | Incomplete oxidation | Add an oxidant like DDQ or MnO2 in the final hour of reaction. |

| Regioisomer Mixture | Enamine isomerization | Use pre-formed, isolated enamines rather than generating in situ. |

References

-

Lemonnier, G., & Charette, A. B. (2010). Stereoselective synthesis of 2,3,6-trisubstituted tetrahydropyridines via Tf2O-mediated Grob fragmentation. The Journal of Organic Chemistry, 75(21), 7465–7467. Link

-

Rao, W.-H., et al. (2024). Nickel-catalyzed direct sulfonylation of alkenes with sulfonyl chlorides.[1] The Journal of Organic Chemistry, 89, 9755-9768.[1] Link

-

Huang, T.-S., et al. (2025). Synthesis of Polysubstituted Vinyl Sulfones by Direct C-S Cross-Coupling.[2] Chemistry - A European Journal, 31(8), e202403947. Link

-

Bagley, M. C., et al. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis.[3] Synlett, 2001(07), 1149-1151. Link

-

Almotairi, M., et al. Multicomponent reaction to synthesize 3,5-dicyano-6-sulfanylpyridine and its derivatives. Journal of Pharmaceutical Sciences and Emerging Drugs. Link

Sources

- 1. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 2. Synthesis of Polysubstituted Vinyl Sulfones by Direct C-S Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

Protocols for displacing sulfonyl group with amines in 6-sulfonylpyridines

Application Note: Chemoselective Amination of 6-Sulfonylpyridines via Nucleophilic Aromatic Substitution (

Executive Summary

This guide details the displacement of sulfonyl groups (methanesulfonyl, phenylsulfonyl) at the 6-position of pyridine rings by amine nucleophiles. Unlike standard halopyridines, sulfonylpyridines act as "chemical chameleons"—initially installed as nucleophilic sulfides, oxidized to electrophilic sulfones, and finally displaced by amines.

Key Technical Insight: The sulfonyl group is often a superior leaving group (nucleofuge) compared to chloride or bromide in

Mechanistic Foundation

To optimize this reaction, one must understand that

-

Addition (Rate Determining Step): The amine attacks the electron-deficient C6 position. The electronegativity of the sulfonyl group (

) lowers the energy of the transition state, accelerating this step significantly more than a corresponding chloride would. -

Elimination: The intermediate (Meisenheimer complex) collapses, expelling the sulfinate anion (

).

Why Sulfonyl?

-

Rate Acceleration:

mimics the electronic acceleration of Fluorine without the synthetic difficulty of installing C-F bonds. -

Regiocontrol: In 2-chloro-6-sulfonylpyridine, the sulfonyl group can often be displaced selectively over the chloride, allowing for sequential functionalization.

Pathway Visualization

The following diagram illustrates the reaction coordinate and the critical Meisenheimer intermediate stabilization.

Caption: Reaction pathway showing the rate-determining formation of the Meisenheimer complex, stabilized by the electron-withdrawing sulfonyl group.

Experimental Protocols

Protocol A: Standard Thermal Displacement

Best for: Scale-up (>1g), non-volatile amines, and standard laboratory setups.

Materials:

-

Substrate: 6-(Methanesulfonyl)pyridine derivative (1.0 equiv).

-

Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv).

-

Base: Diisopropylethylamine (DIPEA) or

(2.0 equiv). -

Solvent: DMSO (anhydrous) or NMP. Note: DMSO accelerates SNAr rates significantly due to high dielectric constant.

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the sulfonylpyridine (1.0 equiv) in DMSO (0.5 M concentration).

-

Addition: Add the base (2.0 equiv) followed by the amine (1.2 equiv).[1]

-

Critical Check: If the amine is a hydrochloride salt, increase base to 3.0 equiv.

-

-

Reaction: Heat the mixture to 80–90°C under an inert atmosphere (

or Ar).-

Monitoring: Check LC-MS at 2 hours. Sulfones typically react faster than chlorides; prolonged heating (>12h) may be required for sterically hindered amines.

-

-

Workup (The "Crash" Method):

-

Slowly pour the reaction mixture into 5 volumes of ice-cold water with vigorous stirring.

-

Solid Product: If precipitate forms, filter, wash with water (to remove DMSO/Sulfinate), and dry.

-

Liquid/Oil Product: Extract with EtOAc (3x). Wash organics with water (2x) and brine (1x) to remove DMSO. Dry over

.[1][4]

Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput library generation, difficult substrates, and sterically hindered amines.

Materials:

-

Vial: 2-5 mL Microwave-safe crimp vial.

-

Solvent: NMP or DMF (High microwave absorbance).

Step-by-Step Workflow:

-

Charge: Add sulfonylpyridine (0.2 mmol), amine (0.4 mmol, 2 equiv), and DIPEA (0.4 mmol) to the vial.

-

Solvent: Add NMP (1.0 mL). Cap and crimp the vial.

-

Irradiation:

-

Temperature: 140°C

-

Hold Time: 15 minutes

-

Power: Dynamic (Max 200W)

-

Note: The high temperature overcomes the steric repulsion of bulky amines (e.g., t-butylamine, substituted piperazines).

-

-

Purification: Direct injection onto Prep-HPLC is often possible after diluting with MeOH/Water, as sulfinate byproducts elute in the solvent front.

Optimization & Troubleshooting Guide

The following decision tree helps navigate common issues such as hydrolysis (conversion to pyridone) or low reactivity.

Caption: Troubleshooting logic for common failure modes in sulfonyl displacement.

Data Table: Leaving Group Comparison in

Relative rates of displacement at pyridine C-6 position (approximate).

| Leaving Group (LG) | Relative Rate ( | Comments |

| Fluorine (-F) | 1000 | Fastest due to high electronegativity (Meisenheimer stabilization). |

| Sulfone (-SO₂Me) | 500 - 800 | Excellent balance of reactivity and synthetic accessibility. |

| Nitro (-NO₂) | 400 | Good, but often prone to reduction or redox side reactions. |

| Chlorine (-Cl) | 1 | Standard baseline; requires higher temps than sulfones. |

| Bromine (-Br) | ~1 | Similar to Cl; often slower in |

References

-

Barta, N. S., et al. (2000). "Nucleophilic substitution of sulfones in nitrogen heterocycles." Tetrahedron Letters. A foundational text on the utility of sulfones as leaving groups in heterocyclic chemistry.

-

Bagley, M. C., et al. (2002).[5] "A new one-step synthesis of pyridines under microwave-assisted conditions."[5] Tetrahedron Letters. Demonstrates the acceleration of pyridine functionalization using microwave irradiation.

-

Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Pyridines: A Practical Guide." Journal of Organic Chemistry. Comprehensive review of leaving group abilities (F vs

vs Cl). -

Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Authoritative text on the "Element Effect" and Meisenheimer complex stabilization.

Sources

C-H activation strategies for 2-methyl pyridine derivatives

Application Note: Precision Functionalization of 2-Methyl Pyridine Derivatives

Executive Summary

2-Methyl pyridine (2-picoline) derivatives represent a privileged scaffold in medicinal chemistry, yet they pose a "selectivity paradox" for synthetic chemists. The basic nitrogen atom poisons traditional transition metal catalysts, while the molecule offers two distinct reactive sites with competing electronic demands: the acidic benzylic (lateral) C(sp³)-H bonds and the electron-deficient aromatic C(sp²)-H bonds.

This guide details two orthogonal protocols to solve these challenges:

-

Lateral Functionalization: Nickel/Lewis Acid-catalyzed alkylation of the methyl group (Nakao-Hiyama Protocol).

-

Ring Functionalization: Palladium-catalyzed C6-arylation via N-Oxide activation (Fagnou Protocol).

Section 1: The Chemical Landscape & Decision Matrix

The primary challenge in functionalizing 2-methyl pyridine is the pyridine nitrogen. It possesses a high affinity for metal centers (Pd, Pt, Rh), often displacing softer ligands and arresting the catalytic cycle. Furthermore, standard C-H activation conditions must discriminate between the C(sp³)-H (BDE ~85 kcal/mol, pKa ~29.5) and the stronger aromatic C(sp²)-H bonds (BDE ~110 kcal/mol).

Strategic Decision Matrix

Before selecting a protocol, define the target modification using the decision tree below.

Figure 1: Strategic decision matrix for selecting the appropriate C-H activation pathway based on regiochemical targets.

Section 2: Protocol A — Lateral C(sp³)-H Functionalization

Target: Alkylation/Alkenylation of the 2-Methyl Group. Methodology: Nickel/Lewis Acid Cooperative Catalysis (Nakao-Hiyama).[1]

The Mechanistic Logic

Direct activation of the methyl C-H bond is difficult because the pyridine nitrogen binds to the nickel catalyst, deactivating it. This protocol uses a bulky organoaluminum Lewis Acid (MAD) to bind the nitrogen. This serves two functions:

-

Protection: It prevents the nitrogen from poisoning the Nickel(0) catalyst.

-

Activation: Coordination lowers the electron density of the pyridine ring, increasing the acidity of the benzylic C-H bonds and facilitating oxidative addition.

Figure 2: Cooperative catalytic cycle showing Lewis Acid activation enabling Ni(0) insertion into the benzylic C-H bond.

Experimental Protocol

Reagents:

-

Substrate: 2-Methyl pyridine derivative (1.0 equiv).

-

Catalyst: Ni(cod)₂ (Bis(1,5-cyclooctadiene)nickel(0)) (0.05 equiv).

-

Ligand: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.05 equiv).

-

Lewis Acid: MAD (Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) (0.20 equiv).[2]

-

Coupling Partner: Internal alkyne or terminal alkene (1.2 equiv).

-

Solvent: Toluene (Anhydrous).[2]

Step-by-Step Workflow:

-

Glovebox Operation: In an N₂-filled glovebox, weigh Ni(cod)₂ (14 mg, 0.05 mmol) and IPr (20 mg, 0.05 mmol) into a vial. Dissolve in 1.0 mL toluene and stir for 10 minutes to generate the active catalyst species (yellow to orange color change).

-